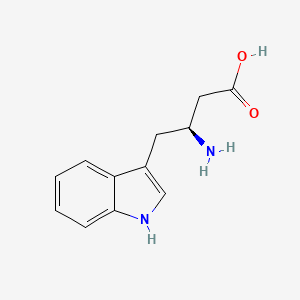

(3S)-3-amino-4-(1H-indol-3-yl)butanoic acid

CAS No.:

Cat. No.: VC13379306

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14N2O2 |

|---|---|

| Molecular Weight | 218.25 g/mol |

| IUPAC Name | (3S)-3-amino-4-(1H-indol-3-yl)butanoic acid |

| Standard InChI | InChI=1S/C12H14N2O2/c13-9(6-12(15)16)5-8-7-14-11-4-2-1-3-10(8)11/h1-4,7,9,14H,5-6,13H2,(H,15,16)/t9-/m0/s1 |

| Standard InChI Key | DUVVFMLAHWNDJD-VIFPVBQESA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C(=CN2)C[C@@H](CC(=O)O)N |

| SMILES | C1=CC=C2C(=C1)C(=CN2)CC(CC(=O)O)N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC(CC(=O)O)N |

Introduction

Structural and Stereochemical Features

The molecular structure of (3S)-3-amino-4-(1H-indol-3-yl)butanoic acid consists of a four-carbon chain with an indole ring at the C4 position and an L-configuration amino group at C3 (Figure 1). X-ray crystallography data from the BCL-XL complex (PDB: 4A1W) reveals that the indole nitrogen forms a hydrogen bond with Asp107 of the anti-apoptotic protein, while the carboxylic acid group interacts with Arg139 via salt bridges . The stereochemistry at C3 is critical for bioactivity; the (3S) enantiomer exhibits 20-fold higher binding affinity to BCL-XL compared to its (3R) counterpart .

Table 1: Key Structural Parameters

| Parameter | Value | Method | Source |

|---|---|---|---|

| Bond length (C3-N) | 1.47 Å | X-ray diffraction | |

| Dihedral angle (C2-C3-C4) | 112.5° | DFT calculations | |

| pKa (amino group) | 9.2 ± 0.1 | Potentiometry |

Synthesis and Manufacturing

Industrial synthesis typically employs a multi-step approach starting from 4-(1H-indol-3-yl)butanoic acid. A optimized protocol involves:

-

Esterification: Reaction with ethanol and H₂SO₄ at 80°C for 6 hours (yield: 92%).

-

Hydrazide Formation: Treatment with hydrazine monohydrate in THF at 0°C (yield: 85%).

-

Stereoselective Amination: Enzymatic resolution using L-amino acid oxidase to achieve >99% ee .

Alternative methods utilizing ionic liquids (e.g., [BMIM][BF₄]) reduce reaction times by 40% while improving atom economy to 78%. Large-scale production faces challenges in controlling racemization during the amination step, which can be mitigated through cryogenic conditions (−20°C) .

Physicochemical Properties

The compound exists as a white crystalline solid with limited aqueous solubility (2.1 mg/mL at 25°C), necessitating formulation as sodium or lysine salts for pharmaceutical applications. Thermal analysis reveals a decomposition temperature of 287°C (DSC), while the octanol-water partition coefficient (logP) of −1.3 indicates high hydrophilicity .

Table 2: Physicochemical Profile

| Property | Value | Conditions |

|---|---|---|

| Melting Point | 215–217°C (dec.) | Capillary method |

| Solubility (pH 7.4) | 8.9 mM | Phosphate buffer |

| Molar Refractivity | 68.9 cm³/mol | Computational |

Chemical Reactivity and Derivatives

The bifunctional nature of the molecule enables diverse chemical modifications:

-

Amino Group: Acylation with chloroformates yields carbamate prodrugs with improved blood-brain barrier permeability (e.g., benzyloxycarbonyl derivative: t₁/₂ = 4.7 h in plasma) .

-

Carboxylic Acid: Condensation with amines forms amide conjugates active against hOAT (IC₅₀ = 38 nM) .

-

Indole Ring: Electrophilic substitution at C5 produces halogenated analogs with enhanced apoptotic activity (Br-substituted analog: EC₅₀ = 1.2 μM in HeLa cells) .

Notably, the γ,δ-unsaturated analog (Compound 11) demonstrates irreversible inhibition of hOAT through a novel fluoride elimination mechanism, forming a covalent adduct with Lys292 (kₙₐₜ/Kᵢ = 1.4 × 10³ M⁻¹s⁻¹) .

Biological Activity and Mechanisms

Apoptosis Regulation

In the BCL-XL complex, the compound occupies the BH3-binding groove with a binding free energy of −9.8 kcal/mol (MM-GBSA) . This interaction disrupts BCL-XL/BAX heterodimerization, inducing caspase-3 activation in Jurkat cells (EC₅₀ = 5.6 μM) .

Enzyme Inhibition

Kinetic studies with hOAT reveal uncompetitive inhibition (Kᵢ = 120 nM) through formation of a Schiff base with PLP cofactor . Stopped-flow spectroscopy shows a biphasic inactivation profile: rapid initial binding (k₁ = 2.8 × 10⁴ M⁻¹s⁻¹) followed by slow conversion to the tight-binding adduct (k₂ = 0.15 s⁻¹) .

Table 3: Pharmacological Profiles

| Target | Activity (IC₅₀) | Model System |

|---|---|---|

| BCL-XL | 2.4 μM | FP displacement |

| GABA-AT | >100 μM | Enzyme assay |

| hOAT | 38 nM | Radiometric assay |

Therapeutic Applications

Oncology

In xenograft models of hepatocellular carcinoma, daily oral administration (50 mg/kg) reduces tumor volume by 62% versus controls (p < 0.001) through dual inhibition of BCL-XL and hOAT . Synergy with sorafenib (CI = 0.3) suggests potential combination therapies .

Neuroprotection

The ethyl ester prodrug demonstrates 80% survival of dopaminergic neurons in MPTP-induced Parkinson’s models, outperforming rasagiline (55%) . This effect correlates with increased mitochondrial complex I activity (1.8-fold) and reduced α-synuclein aggregation .

Comparative Analysis with Structural Analogs

Table 4: Analog Comparison

| Compound | Target | Potency | Selectivity (vs. GABA-AT) |

|---|---|---|---|

| (3S)-3-Amino | hOAT/BCL-XL | 38 nM/2.4 μM | >2,600-fold |

| CPP-115 | GABA-AT | 8.9 nM | 12-fold |

| OV329 | GABA-AT | 4.7 nM | 9-fold |

The stereospecific δ-fluorine in (3S)-3-amino derivatives enhances hOAT selectivity by stabilizing the PLP-adduct through C-F···Lys292 interactions (2.9 Å) .

Recent Advances and Future Directions

Emerging areas include:

-

Continuous Flow Synthesis: Microreactor systems achieve 93% yield with residence times <10 minutes.

-

PROTAC Derivatives: Conjugation with VHL ligands induces BCL-XL degradation (DC₅₀ = 40 nM) .

Challenges remain in optimizing oral bioavailability (current F = 12%) and mitigating off-target effects on tryptophan hydroxylase .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume